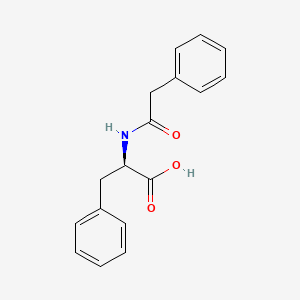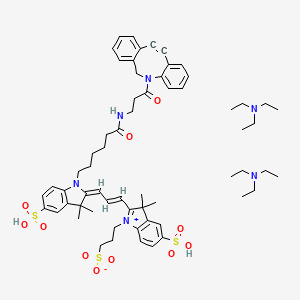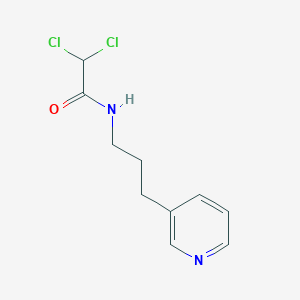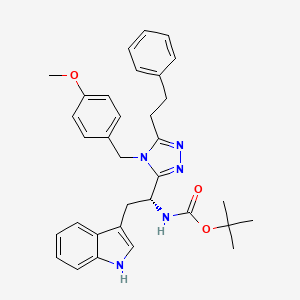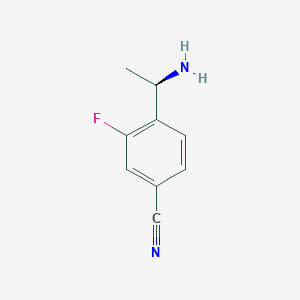
(R)-4-(1-Amino-2-methylpropyl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol is a chiral compound with significant potential in various scientific fields. This compound features a phenol group substituted with a chlorine atom and an amino group attached to a methylpropyl chain. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the 2-position.
Amination: The chlorinated phenol is then subjected to amination using ®-1-amino-2-methylpropylamine under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(1-Amino-2-methylpropyl)aniline
- (1S)-(−)-(1-Amino-2-methylpropyl)phosphonic acid
- 2-Amino-2-methyl-1-propanol
Uniqueness
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol stands out due to its unique combination of functional groups and chiral center, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
4-[(1R)-1-amino-2-methylpropyl]-2-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-6(2)10(12)7-3-4-9(13)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m1/s1 |
Clé InChI |
HXAKIUJGSPZQKX-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC(=C(C=C1)O)Cl)N |
SMILES canonique |
CC(C)C(C1=CC(=C(C=C1)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


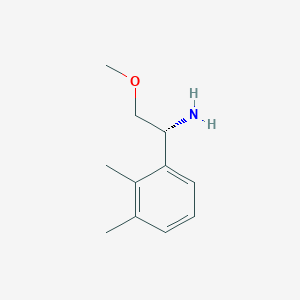
![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)

